molecular formula C23H15BrN6O B4359580 2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4359580
M. Wt: 471.3 g/mol
InChI Key: UKRYHYAZHCBDBX-UHFFFAOYSA-N
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Description

2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is an intricate chemical compound known for its complexity and potential applications. It's part of a broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, structures often explored for their biochemical and pharmacological properties. This compound's unique structure suggests potential utility in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, one might start with the preparation of the intermediate 6-bromo-2-naphthol. This precursor can be reacted with an appropriate aldehyde under acidic conditions to form a naphthyl ether linkage. Concurrently, a 7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold can be synthesized through cyclization reactions involving hydrazine derivatives and pyrimidine derivatives.

Industrial Production Methods

Scaling up to industrial production would require optimizing yields and purities of intermediates, likely involving catalytic processes and flow chemistry. These methods ensure efficiency and consistency in larger batch productions, which are essential for practical application.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : May involve transforming the naphthyl ether moiety or the triazolo core under oxidative conditions.

  • Reduction: : Suitable conditions can reduce the brominated naphthyl ring or other reducible functionalities in the compound.

  • Substitution: : Halogen substitution reactions can replace the bromine atom with other nucleophiles, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide

  • Reduction: Palladium on carbon, lithium aluminum hydride

  • Substitution: Sodium hydrosulfide, organometallic reagents (e.g., Grignard reagents)

Major Products Formed

Oxidation can produce naphthoquinones, while reductions can result in dehalogenated or partially hydrogenated derivatives. Substitution reactions yield various substituted naphthyl ethers or triazolo pyrimidine variants, depending on the nucleophiles used.

Scientific Research Applications

2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits potential in:

  • Chemistry: : As a reagent or intermediate in organic synthesis due to its reactive sites.

  • Medicine: : Investigated for its pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.

  • Industry: : Possible use in materials science for creating novel polymers or as an additive in specialty chemicals.

Mechanism of Action

The compound's biological effects may stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The naphthyl and triazolo moieties might engage in π-π stacking interactions or hydrogen bonding with target proteins, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Compared to other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, this compound stands out due to:

  • Unique Bromination: : The presence of the bromine atom offers distinct reactivity and binding properties.

  • Structural Complexity: : Enhanced interaction potential with biological molecules due to the multifaceted structure.

Similar Compounds: include:

  • 2-{[(6-chloro-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • 2-{[(6-fluoro-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

These compounds share a similar core structure but differ in the halogen substituents, which can significantly affect their reactivity and applications.

Properties

IUPAC Name

4-[(6-bromonaphthalen-2-yl)oxymethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN6O/c24-17-8-6-16-11-19(9-7-15(16)10-17)31-13-21-27-23-20-12-26-30(18-4-2-1-3-5-18)22(20)25-14-29(23)28-21/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRYHYAZHCBDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC6=C(C=C5)C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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